![molecular formula C24H38N2O2 B2821379 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide CAS No. 956754-48-6](/img/structure/B2821379.png)
2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide is a chemical compound with the molecular formula C24H38N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide involves a multistep synthetic route . The structures of the synthesized intermediates and the final compound were established by spectral and elemental analyses .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C24H38N2O2/c1-4-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)25-24(27)26-16-18(2)28-19(3)17-26/h12-15,18-21H,4-11,16-17H2,1-3H3, (H,25,27) . The molecular weight of the compound is 386.58 .Physical And Chemical Properties Analysis
The physical form of 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide is solid . The compound has a molecular weight of 386.58 .Applications De Recherche Scientifique
Antimicrobial Activity
A study by Ghorab et al. (2017) involved the synthesis of novel compounds similar in structure to 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide, which showed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The compounds exhibited higher activity compared to reference drugs, highlighting their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Electrochemical and Optical Properties
Kilic et al. (2006) reported on the synthesis, spectroscopic, and electrochemical investigations of vic-dioxime ligands containing morpholine groups, leading to the formation of metal complexes. These complexes demonstrated interesting electrochemical properties, which could be relevant for various scientific applications, including materials science and catalysis (Kilic, Taş, Gümgüm, & Yilmaz, 2006).
Antifungal and Antitumor Agents
Research by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents with broad-spectrum activity against Candida and Aspergillus species. These compounds showed promise in developing new antifungal treatments (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015). Additionally, Atwell et al. (1989) synthesized phenyl-substituted derivatives of a "minimal" DNA-intercalating agent showing in vivo antitumor activity, indicating potential applications in cancer therapy (Atwell, Baguley, & Denny, 1989).
Drug Synthesis and Delivery
A notable application in drug synthesis and delivery includes the work by Jin et al. (2005), who developed a process for synthesizing Gefitinib, an anticancer drug. The method involved a key intermediate product related in structure to the compound , demonstrating its utility in the synthesis of pharmaceuticals (Jin, Chen, Zou, Shi, & Ren, 2005). Rautio et al. (2000) explored novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen for enhanced topical drug delivery, indicating the versatility of morpholine derivatives in drug design (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Propriétés
IUPAC Name |
2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O2/c1-4-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)25-24(27)26-16-18(2)28-19(3)17-26/h12-15,18-21H,4-11,16-17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWTUGHLGJEZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

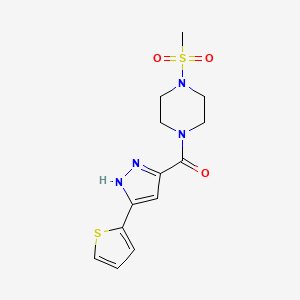
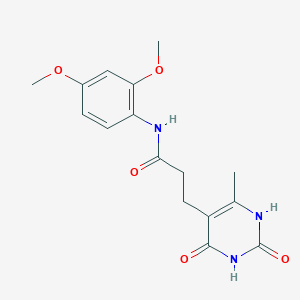
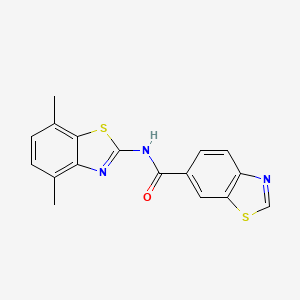
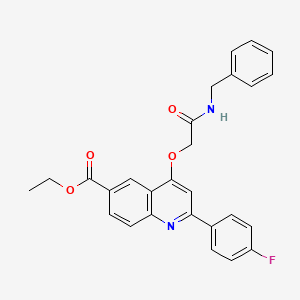
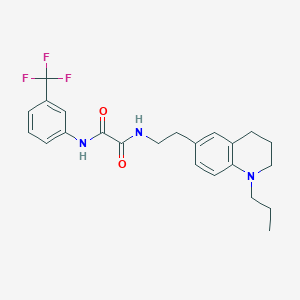
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)
![(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2821309.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2821310.png)
![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)

![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2821316.png)
![1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2821317.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2821318.png)
![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)